molecular formula C4H10P2 B14189007 3-Methyl-1,2-diphospholane CAS No. 929523-31-9

3-Methyl-1,2-diphospholane

Cat. No.: B14189007
CAS No.: 929523-31-9
M. Wt: 120.07 g/mol
InChI Key: AEIGEKDSTRRLMF-UHFFFAOYSA-N
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Description

3-Methyl-1,2-diphospholane: is an organophosphorus compound characterized by a five-membered ring containing two phosphorus atoms and one methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-diphospholane typically involves the reaction of appropriate phosphorus-containing precursors under controlled conditions. One common method includes the cyclization of a suitable phosphine with a dihalide. The reaction conditions often require the use of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2-diphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phospholane derivatives.

Scientific Research Applications

Chemistry: 3-Methyl-1,2-diphospholane is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial and anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other organophosphorus compounds. Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context of its application, whether in catalysis or biological systems.

Comparison with Similar Compounds

    1,2-Diphospholane: Lacks the methyl group, leading to different reactivity and properties.

    3-Methyl-1,2-diphosphirane: Contains a three-membered ring, resulting in higher ring strain and different chemical behavior.

    1,2-Diphosphacyclopentane: A five-membered ring with different substituents, affecting its stability and reactivity.

Uniqueness: 3-Methyl-1,2-diphospholane is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry.

Properties

CAS No.

929523-31-9

Molecular Formula

C4H10P2

Molecular Weight

120.07 g/mol

IUPAC Name

3-methyldiphospholane

InChI

InChI=1S/C4H10P2/c1-4-2-3-5-6-4/h4-6H,2-3H2,1H3

InChI Key

AEIGEKDSTRRLMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCPP1

Origin of Product

United States

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